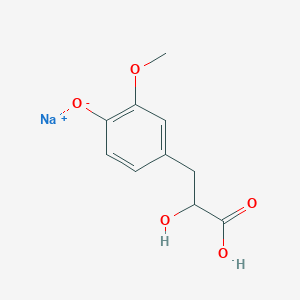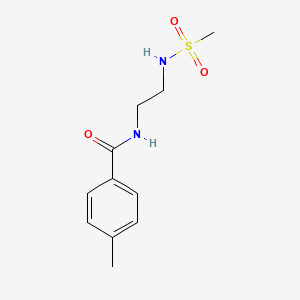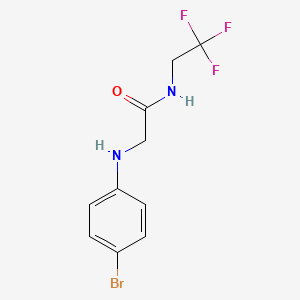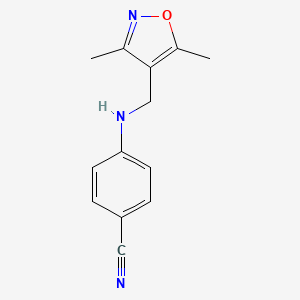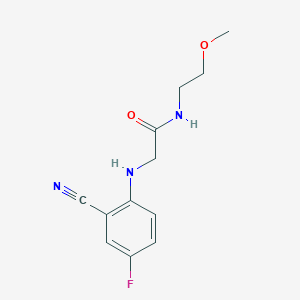
2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a methoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.
Methoxylation: The methoxyethyl group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.
Receptor Modulation: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Cyano-4-chlorophenyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((2-Cyano-4-bromophenyl)amino)-n-(2-methoxyethyl)acetamide
- 2-((2-Cyano-4-methylphenyl)amino)-n-(2-methoxyethyl)acetamide
Uniqueness
2-((2-Cyano-4-fluorophenyl)amino)-n-(2-methoxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications.
Properties
Molecular Formula |
C12H14FN3O2 |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-(2-cyano-4-fluoroanilino)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C12H14FN3O2/c1-18-5-4-15-12(17)8-16-11-3-2-10(13)6-9(11)7-14/h2-3,6,16H,4-5,8H2,1H3,(H,15,17) |
InChI Key |
LSESKLOZOAGCET-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC1=C(C=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




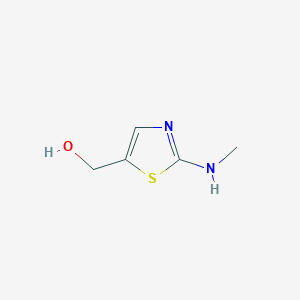

![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)

